molecular formula C22H19N3O4S2 B2915829 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-45-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2915829
CAS No.: 686771-45-9
M. Wt: 453.53
InChI Key: KZMPTZXIDPGVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a p-tolyl group (4-methylphenyl) at position 3 and a thioacetamide linker connected to a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) moiety. Its structure combines a bicyclic heterocyclic scaffold with sulfur-containing functional groups, which are critical for modulating biological activity, solubility, and metabolic stability. The compound’s synthesis likely involves coupling a thiolated thienopyrimidinone intermediate with a bromo- or chloroacetamide derivative of 1,3-benzodioxole under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-13-2-5-15(6-3-13)25-21(27)20-16(8-9-30-20)24-22(25)31-11-19(26)23-14-4-7-17-18(10-14)29-12-28-17/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMPTZXIDPGVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The presence of the benzo[d][1,3]dioxole and thieno[3,2-d]pyrimidine structures suggests a potential for diverse biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxol have shown promising results in inhibiting cancer cell proliferation. A related study highlighted the anticancer effects of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties. The synthesized compounds demonstrated IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies have employed annexin V-FITC assays to demonstrate that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving Bax and Bcl-2 proteins.
  • Cell Cycle Arrest : Analysis of cell cycle progression indicates that these compounds may cause arrest at specific phases, thereby inhibiting tumor growth.

Study on Related Compounds

A study focusing on a series of benzo[d][1,3]dioxol derivatives indicated their efficacy in overcoming chemoresistance in cancer cells by inhibiting angiogenesis and P-glycoprotein activity. This highlights the potential for N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide to similarly enhance the effectiveness of existing chemotherapeutic agents .

Comparative Analysis

A comparative analysis of various benzo[d][1,3]dioxol derivatives revealed that those with thioacetamide linkages exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thioacetamide counterparts. This suggests a structure-activity relationship that could be exploited for drug development.

Data Table: Biological Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
DoxorubicinHepG27.46Chemotherapy agent
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
Compound CMCF74.52Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidine
  • Target Compound: The thieno[3,2-d]pyrimidinone core provides a rigid, planar structure with sulfur at position 2, enhancing π-π stacking interactions in biological targets.
  • Analog (): The pyrazolo[3,4-d]pyrimidine scaffold replaces the thiophene ring with a pyrazole, introducing an additional nitrogen atom. ~4.2 for the target compound) .
Thieno[3,2-d]pyrimidinone vs. Triazolo[4,5-d]pyrimidine
  • Analog (): The triazolo[4,5-d]pyrimidine core incorporates a triazole ring, which improves metabolic stability due to reduced susceptibility to oxidative degradation. However, the increased polarity may limit blood-brain barrier penetration compared to the thieno analog .

Substituent Variations

Aromatic Ring Modifications
Compound Substituent at Position 3 Biological Implications
Target Compound p-Tolyl (4-methylphenyl) Enhances lipophilicity (clogP ~4.2) and membrane permeability .
Compound 4-Trifluoromethoxyphenyl Introduces electron-withdrawing groups, improving metabolic stability and target affinity .
Compound 4-Ethoxyphenyl Ethoxy group increases solubility but may reduce binding to hydrophobic pockets .
Thioacetamide Linker Modifications
  • Target Compound : The thioacetamide linker (-S-CH2-C(=O)-NH-) provides flexibility and sulfur-based nucleophilicity, which may interact with cysteine residues in enzymes.
  • Analog () : Replacing the benzo[d][1,3]dioxol-5-yl group with a benzyl moiety (N-benzyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide) reduces steric hindrance but decreases oxidation resistance .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound Compound
Molecular Formula C21H17N3O4S2 C21H16F3N3O4S C21H16FN5O3S
Molecular Weight 467.5 g/mol 495.4 g/mol 437.4 g/mol
Key IR Stretches (cm⁻¹) 1670 (C=O), 1240 (C-O-C) 1720 (C=O), 1280 (C-F) 2220 (C≡N), 1719 (C=O)
1H NMR (δ, ppm) 2.35 (CH3, p-tolyl), 4.15 (S-CH2) 3.80 (OCH2CF3), 4.20 (S-CH2) 8.01 (=CH), 7.41 (ArH)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidine derivatives) react with halogenated acetamides (e.g., 2-chloro-N-(benzo[d][1,3]dioxol-5-yl)acetamide) under basic conditions.
  • Use anhydrous potassium carbonate in dry acetone or DMF as a solvent, reflux for 3–6 hours, and purify via recrystallization (ethanol or ethyl acetate/hexane) .
  • Monitor reaction progress using TLC (silica gel, UV detection).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, S–C=N vibrations at ~1250 cm⁻¹) .
  • NMR :
  • ¹H NMR: Assign protons on the benzodioxol ring (δ 6.7–7.1 ppm), p-tolyl methyl (δ ~2.3 ppm), and thienopyrimidine protons (δ 3.2–4.1 ppm for tetrahydro protons).
  • ¹³C NMR: Confirm carbonyl carbons (δ 165–175 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound's stability under experimental conditions?

  • Methodology :

  • Conduct accelerated stability studies in solvents (DMSO, ethanol) at 25°C, 40°C, and 60°C for 1–4 weeks. Use HPLC to monitor degradation products (C18 column, acetonitrile/water gradient) .
  • Analyze hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA/DSC .

Advanced Research Questions

Q. What computational strategies can predict the compound's binding affinity to biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability .
  • Calculate binding free energies (MM-PBSA/GBSA) and correlate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :

  • Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). Use Bayesian optimization or heuristic algorithms to reduce trial runs .
  • For example, a central composite design can optimize reflux time (3–8 hours) and base equivalents (1.5–3.0 eq.) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Cross-validate assays (e.g., antioxidant vs. cytotoxic activity) using standardized protocols (e.g., DPPH/MTT assays).
  • Perform meta-analysis of published data to identify confounding factors (e.g., solvent choice, cell line variability) .
  • Use SAR studies to isolate the effects of substituents (e.g., p-tolyl vs. 4-chlorophenyl on thienopyrimidine) .

Q. What crystallographic methods are suitable for determining its 3D structure?

  • Methodology :

  • Grow single crystals via slow evaporation (e.g., DMSO/water). Collect X-ray diffraction data (λ = 0.710–1.541 Å) and refine using SHELX (SHELXL for refinement, Olex2 for visualization) .
  • Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the crystal lattice .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thioacetamide bond .
  • Characterization : Combine multiple techniques (e.g., XRD + NMR) to resolve structural ambiguities .
  • Data Analysis : Use cheminformatics tools (e.g., KNIME, Python RDKit) for batch processing of spectral or assay data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.